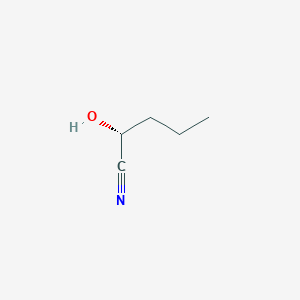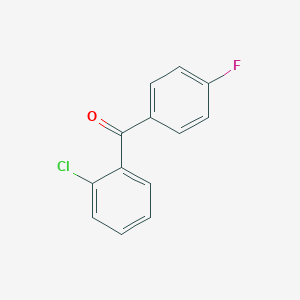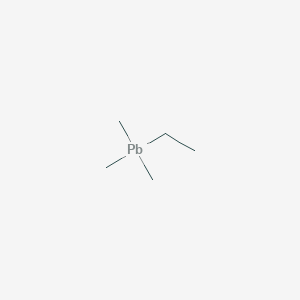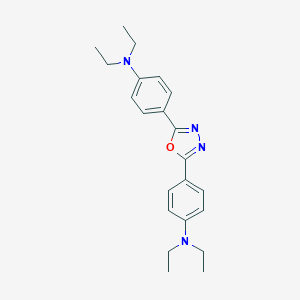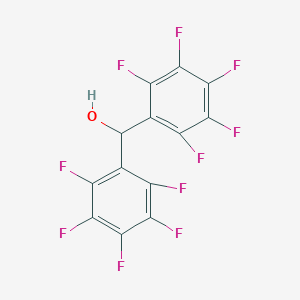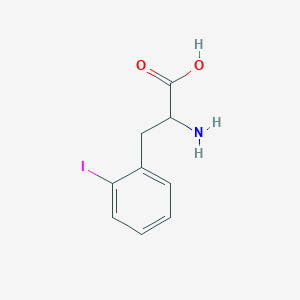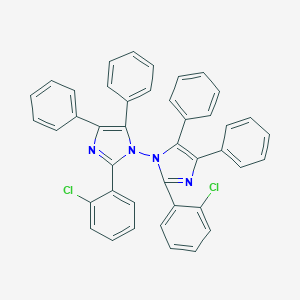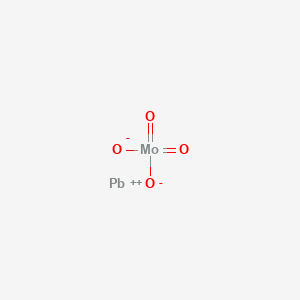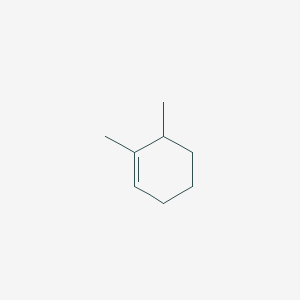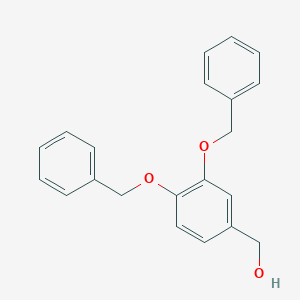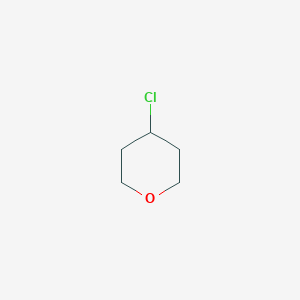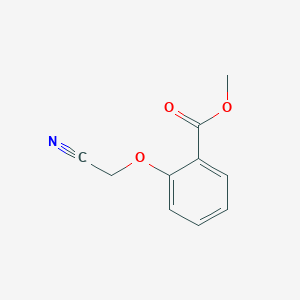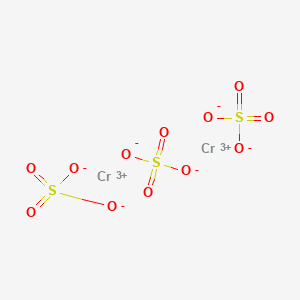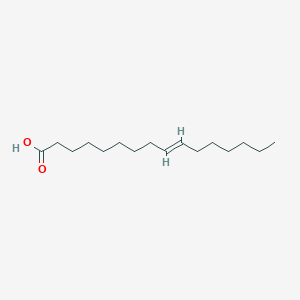![molecular formula C19H17IN2S2 B167816 3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide CAS No. 1742-91-2](/img/structure/B167816.png)
3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide, also known as MitoPY1, is a fluorescent probe that has been developed for the detection of mitochondrial reactive oxygen species (ROS). This compound has gained significant attention due to its potential applications in the field of scientific research.
作用機序
3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide is a selective and sensitive fluorescent probe that can detect mitochondrial ROS. When 3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide reacts with mitochondrial ROS, it undergoes an oxidation reaction, resulting in the formation of a fluorescent product. The fluorescence intensity of 3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide is directly proportional to the concentration of mitochondrial ROS.
生化学的および生理学的効果
3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide has been shown to have minimal toxicity and does not interfere with mitochondrial function. It has also been demonstrated that 3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide can penetrate the cell membrane and selectively accumulate in the mitochondria. These properties make 3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide an ideal probe for the detection of mitochondrial ROS in living cells and tissues.
実験室実験の利点と制限
3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide offers several advantages over other fluorescent probes for the detection of mitochondrial ROS. It has high selectivity and sensitivity, minimal toxicity, and can be used in living cells and tissues. However, one of the limitations of 3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide is that it requires a relatively long incubation time to achieve optimal fluorescence intensity. Additionally, 3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide is sensitive to pH changes, and its fluorescence intensity can be affected by the presence of other reactive species.
将来の方向性
For 3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide include the detection of mitochondrial ROS in animal models of disease, the development of new fluorescent probes, and the use of 3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide in combination with other imaging techniques.
合成法
3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide is synthesized by the condensation of 3-methyl-2-benzothiazolinone and 3-methyl-1,3-benzothiazolium-2-yl-propenone in the presence of iodine. The final product is obtained as a yellow solid with a high yield.
科学的研究の応用
3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide has been extensively used in scientific research for the detection of mitochondrial ROS. Mitochondrial ROS are highly reactive molecules that play a crucial role in various physiological and pathological processes. The overproduction of mitochondrial ROS has been linked to several diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Therefore, the development of a reliable method for the detection of mitochondrial ROS is of great importance.
特性
CAS番号 |
1742-91-2 |
|---|---|
製品名 |
3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide |
分子式 |
C19H17IN2S2 |
分子量 |
464.4 g/mol |
IUPAC名 |
3-methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C19H17N2S2.HI/c1-20-14-8-3-5-10-16(14)22-18(20)12-7-13-19-21(2)15-9-4-6-11-17(15)23-19;/h3-13H,1-2H3;1H/q+1;/p-1 |
InChIキー |
FRYGPXUFBOGTFP-UHFFFAOYSA-M |
異性体SMILES |
CN\1C2=CC=CC=C2S/C1=C/C=C/C3=[N+](C4=CC=CC=C4S3)C.[I-] |
SMILES |
CN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)C.[I-] |
正規SMILES |
CN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)C.[I-] |
その他のCAS番号 |
1742-91-2 |
同義語 |
cyan 46 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



